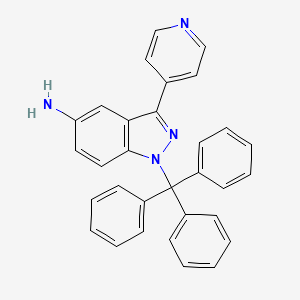

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-pyridin-4-yl-1-tritylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24N4/c32-27-16-17-29-28(22-27)30(23-18-20-33-21-19-23)34-35(29)31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-22H,32H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYGHWILFXTQBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)N)C(=N4)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30727516 | |

| Record name | 3-(Pyridin-4-yl)-1-(triphenylmethyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192873-43-0 | |

| Record name | 3-(Pyridin-4-yl)-1-(triphenylmethyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established principles of organic chemistry and drawing parallels from extensive research on the indazole scaffold, this document serves as a foundational resource for its synthesis, characterization, and potential applications.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones in the development of modern pharmaceuticals.[1] Among these, the indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold".[1][2] This designation stems from its prevalence in a multitude of compounds demonstrating a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3][4][5] Marketed drugs such as Pazopanib, a multi-kinase inhibitor for cancer therapy, feature the indazole core, underscoring its therapeutic relevance.[1]

The subject of this guide, this compound, incorporates three key structural motifs:

-

The 1H-Indazole Core: The foundational bicyclic system known for its diverse bioactivity.

-

A 3-pyridin-4-yl Substituent: A common feature in kinase inhibitors, potentially directing the molecule's biological targets.

-

A 5-amino Group: A versatile functional handle for further chemical modification.

-

An N-1 Trityl Group: A bulky, acid-labile protecting group crucial for synthetic strategies, which sterically shields the N-1 position of the indazole ring.[6]

This guide aims to consolidate the available chemical knowledge and provide predictive insights into the properties and handling of this specific molecule, thereby facilitating its use in research and drug discovery endeavors.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by the N-1 tritylation of the parent compound, 3-(pyridin-4-yl)-1H-indazol-5-amine. The bulky trityl group significantly influences the molecule's solubility, stability, and steric profile.

Caption: 2D Structure of the title compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1192873-43-0 | |

| Molecular Formula | C₃₁H₂₄N₄ | |

| Molecular Weight | 452.55 g/mol | |

| Parent Compound CAS | 936361-35-2 | [7] |

| Parent Compound Formula | C₁₂H₁₀N₄ | [7] |

| Parent Compound MW | 210.23 g/mol | [7] |

| Predicted XLogP3 | 6.2 | PubChem Prediction |

| Predicted pKa (strongest basic) | 4.8 (Pyridine N) | ChemAxon Prediction |

Synthesis and Purification

Caption: Proposed synthetic workflow.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-(pyridin-4-yl)-1H-indazol-5-amine via Suzuki-Miyaura Coupling

This procedure is adapted from established methods for the arylation of bromoindazoles.[4][8]

-

Reagent Setup: In a microwave vial or a round-bottom flask equipped with a reflux condenser, combine 3-bromo-1H-indazol-5-amine (1.0 equiv.), pyridine-4-boronic acid (1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv.).

-

Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equiv.).

-

Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C (or utilize microwave irradiation, e.g., 140 °C for 20-30 minutes) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[4]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the intermediate, 3-(pyridin-4-yl)-1H-indazol-5-amine.[7]

Step 2: Synthesis of this compound

This N-tritylation protocol is a standard procedure for protecting amines and heterocyclic nitrogens.[6][9]

-

Reagent Setup: Dissolve the intermediate from Step 1 (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or pyridine.

-

Base Addition: Add a base like triethylamine (Et₃N, 1.5 equiv.) or use pyridine as the solvent, which also acts as the base.

-

Tritylation: Cool the solution to 0 °C in an ice bath. Add trityl chloride (TrCl, 1.1 equiv.) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the final product.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: Standard characterization workflow.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

|---|---|

| ¹H NMR | Aromatic protons (δ 6.5-8.8 ppm), Amine protons (broad singlet, δ ~4.0-5.0 ppm), Trityl protons (multiplet, δ ~7.1-7.5 ppm). |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Trityl quaternary carbon (δ ~80 ppm). |

| IR (cm⁻¹) | ~3400-3300 (N-H stretch, amine), ~3100-3000 (Aromatic C-H stretch), ~1620-1580 (C=N, C=C stretch). |

| MS (ESI+) | Predicted [M+H]⁺ at m/z = 453.21. |

Predicted Spectroscopic Details

-

¹H NMR Spectroscopy (in CDCl₃ or DMSO-d₆):

-

Indazole Protons: The protons on the indazole ring are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C4 will likely appear as a doublet, coupled to the non-existent proton at C5 (now substituted with an amine), making it a singlet or a narrowly split signal. The protons at C6 and C7 will show characteristic aromatic couplings.

-

Pyridine Protons: Two distinct signals are expected for the AA'BB' system of the 4-substituted pyridine ring, likely appearing as two doublets around δ 8.7 ppm (protons ortho to N) and δ 7.8 ppm (protons meta to N).[10]

-

Amine (NH₂) Protons: A broad singlet is anticipated, with a chemical shift that is concentration and solvent-dependent, typically between δ 3.5 and 5.0 ppm. This signal will disappear upon D₂O exchange.

-

Trityl (C(Ph)₃) Protons: A complex multiplet corresponding to the 15 protons of the three phenyl rings will be observed, typically in the δ 7.1-7.5 ppm range.

-

-

¹³C NMR Spectroscopy:

-

Numerous signals in the aromatic region (δ 110-160 ppm) corresponding to the indazole and pyridine carbons.

-

A characteristic signal for the quaternary carbon of the trityl group attached to N-1 is expected around δ 80-85 ppm.

-

The carbons of the trityl phenyl groups will appear in the δ 127-145 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

Primary amine N-H stretching should produce two bands in the 3400-3300 cm⁻¹ region.

-

Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations from the aromatic rings will appear in the 1620-1450 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) should show a prominent protonated molecular ion [M+H]⁺ peak at approximately m/z 453.2083, confirming the molecular formula C₃₁H₂₄N₄.

-

A common fragmentation pattern would be the loss of the trityl cation ([C₁₉H₁₅]⁺, m/z 243.12), which would likely be a major peak in the spectrum.

-

Chemical Reactivity and Stability

The reactivity of the molecule is governed by its constituent functional groups.

-

N-1 Trityl Group: This group is primarily for protection and is stable to basic, reductive, and oxidative conditions. Its key reactivity is its lability under acidic conditions.[6]

-

Deprotection Protocol: Dissolve the compound in a solvent like DCM and treat with an acid such as trifluoroacetic acid (TFA) (10-20% v/v) at room temperature.[11] Alternatively, 80% aqueous acetic acid can be used for a milder deprotection.[3] The reaction is typically rapid (minutes to a few hours) and yields the deprotected indazole and triphenylmethanol as a byproduct.

-

-

C-5 Amine Group: This primary aromatic amine is a nucleophilic center. Once the N-1 position is deprotected, the C-5 amine can undergo various reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides.

-

-

Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated in acidic media. It can also act as a nucleophile in reactions like N-alkylation with strong alkylating agents.

-

Stability and Storage: As a complex organic molecule, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.[12] Its stability in various solvents for experimental assays should be determined empirically.

Potential Applications in Drug Discovery

While no biological activity has been reported for this specific compound, its structural components suggest significant potential in drug discovery.

-

Kinase Inhibition: The 3-aryl-indazole scaffold is a well-known hinge-binding motif in many kinase inhibitors. The pyridin-4-yl group is also prevalent in numerous kinase inhibitors, including those targeting Akt, FGFR, and Pim kinases.[5][13] Therefore, this molecule could serve as a lead compound or a synthetic intermediate for novel kinase inhibitors.

-

Scaffold for Library Synthesis: The C-5 amine provides a convenient point for diversification. Following N-1 deprotection, a library of derivatives can be synthesized by modifying the amine group, allowing for extensive structure-activity relationship (SAR) studies.[8]

-

Probing Molecular Interactions: The N-trityl derivative can be used in synthetic campaigns where reactions at other positions (e.g., the pyridine ring) are desired without interference from the indazole N-1 proton.

Conclusion

This compound is a molecule with substantial potential, built upon the pharmacologically validated indazole scaffold. This guide has outlined its fundamental chemical properties, a plausible and robust synthetic route, and a comprehensive strategy for its characterization. By understanding its reactivity and leveraging the versatility of its functional groups, researchers can effectively utilize this compound as a building block for creating novel and complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitor development.

References

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9302196/]

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9208075/]

- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. BenchChem. [URL: https://www.benchchem.

- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [URL: https://www.researchgate.net/publication/232771500_Microwave-assisted_Suzuki-Miyaura_Cross-Coupling_of_Free_NH_3-Bromoindazoles]

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/21576882.2018.1462060]

- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Bentham Science. [URL: https://www.eurekaselect.com/article/114995]

- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [URL: https://www.mdpi.com/1420-3049/29/7/1460]

- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [URL: https://totalsynthesis.com/trityl-protecting-group-trityl-chloride-protection-deprotection/]

- 3-(pyridin-4-yl)-1H-indazol-5-amine | C12H10N4 | CID 39220043. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/39220043]

- Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [URL: https://acgpubs.org/record/2022/16/6/158-166]

- Trityl Protection. Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Trityl_Protection/Trityl_Protection.htm]

- Synthesis of 3-aryl-1 H -indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra04235b]

- Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [URL: https://www.pnrjournal.com/index.php/home/article/view/3990]

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [URL: https://www.mdpi.com/1420-3049/17/10/11664]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8535031/]

- Tritylation of Alcohols under Mild Conditions without Using Silver Salts. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4948882/]

- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/126/04/1055-1062]

- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11041139/]

- LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Arkivoc. [URL: https://www.

- Trityl Group Deprotection from Tetrazoles. Thieme. [URL: https://www.thieme.

- Indium-mediated cleavage of the trityl group from protected alcohols and diols. CORE. [URL: https://core.ac.uk/download/pdf/288422612.pdf]

- Tritylamines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/tritylamines.htm]

- Synthesis and Characterization of Amino Derivatives of Persistent Trityl Radicals as Dual Function pH and Oxygen Paramagnetic Probes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2744410/]

- A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/sc/c3sc50184a]

- Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. ResearchGate. [URL: https://www.researchgate.net/publication/286026528_Synthesis_of_3-Aryl-1H-Indazoles_and_Their_Effects_on_Plant_Growth]

- Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Suzuki-type-cross-coupling-reaction-of-with-aryl-A-Collot/f01b7a2d04a62174d82531a7b03666b6131c9448]

- Indazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indazoles.shtm]

- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5856420/]

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10200057/]

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.

- 1H-Pyrazolo[3,4-b]pyridin-5-amine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/combi/cc11943]

- Pyridinium, 4-(dimethylamino)-1-(triphenylmethyl)-, chloride. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v74p0257]

- Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [URL: https://gmpplastics.com/optimizing-compound-storage-for-long-term-stability-and-safety/]

- Indazole, Pyrazole, and Oxazole Derivatives Targeting Nitric Oxide Synthases and Carbonic Anhydrases. ResearchGate. [URL: https://www.researchgate.net/publication/322880709_Indazole_Pyrazole_and_Oxazole_Derivatives_Targeting_Nitric_Oxide_Synthases_and_Carbonic_Anhydrases]

- Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI. [URL: https://www.mdpi.com/2073-4352/12/10/1628]

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [URL: https://www.mdpi.com/1422-8599/2018/3/M1001]

- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/achemicalblock/advh97ac9707]

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-aryl-1 H -indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04235B [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. 3-(pyridin-4-yl)-1H-indazol-5-amine | C12H10N4 | CID 39220043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 12. gmpplastic.com [gmpplastic.com]

- 13. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel synthetic compound, 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine. In the absence of direct empirical studies on this specific molecule, this document leverages a hypothesis-driven approach grounded in robust data from structurally analogous compounds. We postulate that this compound functions as a dual-targeting agent, primarily exerting its effects through the inhibition of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction and the modulation of the Peripheral Benzodiazepine Receptor (PBR), also known as the 18 kDa translocator protein (TSPO). This guide provides a comprehensive overview of the chemical rationale, the proposed signaling pathways, and a detailed roadmap of experimental protocols designed to rigorously validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular pharmacology.

Introduction and Chemical Profile

This compound is a heterocyclic small molecule characterized by a central indazole core, a bulky trityl group at the N1 position, a pyridin-4-yl moiety at C3, and an amine group at the C5 position. The trityl group, a triphenylmethyl substituent, is a significant feature, often employed in medicinal chemistry to enhance binding affinity through steric interactions and to modulate solubility. The indazole scaffold is a well-established pharmacophore present in numerous clinically evaluated and approved drugs, recognized for its ability to engage in various biological interactions.

While this specific compound is commercially available, its biological activity and mechanism of action remain uncharacterized in peer-reviewed literature.[1][2] This guide, therefore, aims to bridge this knowledge gap by proposing a scientifically rigorous and testable mechanistic hypothesis.

The Core Hypothesis: Dual Targeting of MDM2 and PBR

Our central hypothesis is formulated based on compelling in silico evidence from studies on 1-trityl-5-azaindazole derivatives, which are structural isomers of the compound .[3][4] These studies revealed strong binding interactions with two critical proteins implicated in cancer progression: MDM2 and PBR.[3][4] Given the high degree of structural similarity, it is plausible that this compound shares these molecular targets.

Proposed Mechanism 1: Inhibition of the MDM2-p53 Interaction

The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cellular responses to stress, such as DNA damage, by inducing cell cycle arrest, senescence, or apoptosis. MDM2 is the principal negative regulator of p53, acting as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the functional inactivation of p53 and allowing unchecked cell proliferation.

We propose that this compound binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction. This would shield p53 from degradation, leading to its accumulation and the reactivation of its tumor-suppressive functions.

Proposed Mechanism 2: Modulation of the Peripheral Benzodiazepine Receptor (PBR/TSPO)

The Peripheral Benzodiazepine Receptor (PBR), now more commonly known as the 18 kDa translocator protein (TSPO), is located on the outer mitochondrial membrane. It plays a crucial role in several cellular processes, including cholesterol transport, steroidogenesis, and the regulation of mitochondrial function and apoptosis.[3] PBR/TSPO is often overexpressed in various cancer types, and its ligands have been shown to induce apoptosis and inhibit tumor growth.

Based on the docking studies of analogous compounds, we hypothesize that this compound binds to PBR/TSPO.[3][4] This interaction could disrupt mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c and ultimately triggering the intrinsic apoptotic cascade.

A Framework for Experimental Validation

To transition from hypothesis to evidence, a structured, multi-tiered experimental approach is essential. The following protocols are designed as a self-validating system, where each stage builds upon the findings of the last.

Tier 1: Target Engagement and Biophysical Characterization

The initial and most critical step is to confirm a direct physical interaction between this compound and its putative targets.

Table 1: Biophysical Assays for Target Engagement

| Assay Technique | Objective | Key Parameters to Measure |

| Surface Plasmon Resonance (SPR) | Quantify binding kinetics and affinity in real-time. | KD (Equilibrium Dissociation Constant), ka (Association Rate), kd (Dissociation Rate) |

| Isothermal Titration Calorimetry (ITC) | Determine the thermodynamic profile of the binding event. | KD, ΔH (Enthalpy), ΔS (Entropy) |

| Cellular Thermal Shift Assay (CETSA) | Confirm target engagement within a cellular context. | Shift in protein melting temperature (Tm) upon ligand binding. |

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize high-purity recombinant human MDM2 and PBR/TSPO onto separate sensor chip surfaces (e.g., CM5 chip) via amine coupling.

-

Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

-

Binding Analysis: Inject the analyte solutions over the sensor surfaces at a constant flow rate. Monitor the change in response units (RU) to measure association and dissociation.

-

Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kinetic and affinity constants.

-

Control: Use a blank, underivatized flow cell as a reference to subtract bulk refractive index changes.

Tier 2: Cellular and Functional Assays

Upon confirmation of direct binding, the next phase is to ascertain the functional consequences of this interaction in relevant cellular models.

Table 2: Key Functional Assays

| Assay Type | Cell Line(s) | Objective | Endpoint Measurement |

| MDM2-p53 ELISA | MDM2-overexpressing cancer cells (e.g., SJSA-1) | Quantify the disruption of the MDM2-p53 interaction. | p53 levels in complex with MDM2. |

| p53 Reporter Assay | Cells transfected with a p53-responsive luciferase reporter | Measure the transcriptional activation of p53. | Luminescence signal. |

| Western Blot | Various cancer cell lines | Detect changes in protein levels of p53 and its downstream targets (e.g., p21, PUMA). | Band intensity. |

| Mitochondrial Membrane Potential Assay | Cancer cell lines | Assess the impact on mitochondrial integrity. | Fluorescence of potential-sensitive dyes (e.g., JC-1, TMRM). |

| Apoptosis Assay (Annexin V/PI Staining) | Cancer cell lines | Quantify the induction of apoptosis. | Flow cytometry analysis of cell populations. |

Experimental Protocol: p53 Reporter Assay

-

Cell Culture: Culture a suitable cell line (e.g., HCT116) in appropriate media.

-

Transfection: Co-transfect cells with a p53-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

-

Treatment: After 24 hours, treat the cells with a dose range of this compound for a specified duration (e.g., 18-24 hours). Include a positive control (e.g., Nutlin-3a) and a vehicle control (DMSO).

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

-

Data Normalization: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Calculate fold-change relative to the vehicle control.

Tier 3: In Vitro and In Vivo Efficacy

The final validation stage involves assessing the compound's overall anti-cancer efficacy and therapeutic potential.

Table 3: Efficacy Studies

| Study Type | Model | Objective | Key Metrics |

| Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Panel of cancer cell lines (MDM2-amplified, wild-type p53) | Determine the cytotoxic/cytostatic effects. | IC50 (half-maximal inhibitory concentration). |

| Colony Formation Assay | Cancer cell lines | Assess long-term effects on clonogenic survival. | Number and size of colonies. |

| Xenograft Mouse Model | Immunocompromised mice bearing tumors from human cancer cell lines | Evaluate in vivo anti-tumor activity. | Tumor growth inhibition (TGI), body weight changes, survival. |

Conclusion and Future Directions

While the mechanism of action for this compound is not yet empirically defined, a compelling, data-driven hypothesis points towards its potential as a dual inhibitor of the MDM2-p53 interaction and a modulator of PBR/TSPO. This guide provides the scientific rationale and a clear, actionable framework for the rigorous validation of this hypothesis. Successful execution of these studies will not only elucidate the compound's precise molecular mechanism but also establish its potential as a lead candidate for further preclinical and clinical development in oncology.

References

-

Masagalli, J. N., et al. (2014). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(8), 143-152. [Link]

Sources

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine biological activity

An In-Depth Technical Guide to the Predicted Biological Activity of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide to the potential biological activities of the novel chemical entity, this compound. As this compound is not yet characterized in published literature, this guide employs a predictive approach grounded in structure-activity relationship (SAR) analysis of its constituent chemical moieties. We hypothesize that this compound possesses significant potential as an anticancer agent, with secondary potential in antimicrobial applications. This analysis is built upon the well-documented activities of the indazole core, the pyridine ring, and the strategic implications of the trityl group. Detailed, field-proven experimental protocols are provided to systematically investigate these hypotheses, offering a validated roadmap for future research and development.

Introduction: Deconstructing the Molecule

The compound this compound is a unique molecular architecture combining three key pharmacophoric elements. A logical exploration of its potential biological activity must begin with an analysis of these components.

-

The Indazole Core : This bicyclic aromatic heterocycle is a cornerstone of modern medicinal chemistry. Indazole derivatives are present in numerous clinically approved drugs and investigational agents, demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[1][2][3] Its structural rigidity and versatile substitution patterns make it an ideal scaffold for targeted drug design.

-

The Pyridin-4-yl Substituent : The pyridine ring is considered a "privileged structure" in drug discovery.[4] Its inclusion can significantly influence a molecule's physicochemical properties. The nitrogen atom acts as a hydrogen bond acceptor and can improve aqueous solubility, both of which are critical for pharmacokinetic and pharmacodynamic profiles.[4][5] Pyridine-containing compounds have shown a wide array of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[5][6][7]

-

The 1-Trityl Group : The triphenylmethyl (trityl) group is a large, sterically hindering moiety.[8] It is most commonly used as an acid-labile protecting group for amines and alcohols in organic synthesis.[8][9] Its presence on the indazole nitrogen serves two potential purposes in a biological context:

-

Pharmacophore : Its bulk may provide selectivity by preventing the molecule from binding to certain targets while allowing interaction with others that have a suitable pocket.

-

Prodrug : The trityl group can be cleaved under acidic conditions. This raises the intriguing possibility that this compound could act as a prodrug, remaining inactive until it reaches an acidic microenvironment—such as that found in solid tumors—where it would release the active, de-tritylated compound.

-

Predicted Biological Activities and Rationale

Based on the structural analysis, we can formulate several testable hypotheses regarding the compound's biological activity.

Primary Hypothesis: Anticancer Activity

The strongest rationale points toward potential utility in oncology. The indazole scaffold is a well-validated pharmacophore in numerous anticancer drugs, many of which function as protein kinase inhibitors.[2][10]

-

Plausible Mechanism of Action : Inhibition of protein kinases that are critical for tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA).[11]

-

Potential Therapeutic Targets : Tyrosine kinases, serine/threonine kinases, DNA topoisomerases, or proteins involved in the regulation of apoptosis.

Secondary Hypothesis: Antimicrobial Activity

Both the indazole and pyridine moieties have independently been associated with antibacterial and antifungal properties.[1][4][7] The combination of these two scaffolds could lead to a synergistic or novel antimicrobial effect.

-

Plausible Mechanism of Action : Disruption of microbial cell wall synthesis, interference with membrane integrity, or inhibition of essential metabolic enzymes.[7]

-

Potential Spectrum : Activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Experimental Workflows for Biological Characterization

To systematically validate the aforementioned hypotheses, a tiered screening approach is recommended. The following protocols are designed as self-validating systems, incorporating necessary controls for robust and reproducible data generation.

Workflow 1: Anticancer Activity Evaluation

This workflow is designed to first establish cytotoxic potential and then elucidate the specific mechanism of action.

Caption: Tiered workflow for anticancer activity screening.

Protocol 1: MTT Cell Viability Assay

-

Causality : This initial colorimetric assay is a robust and high-throughput method to measure the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of the compound indicates either cytotoxicity (cell death) or cytostatic activity (inhibition of proliferation). Using a diverse panel of cancer cell lines (e.g., breast, lung, colon) is crucial to identify broad-spectrum activity or potential selectivity.[12][13]

-

Methodology :

-

Cell Seeding : Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization : Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Data Acquisition : Read the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

-

Causality : Given that many indazole-based anticancer agents are kinase inhibitors, directly measuring the compound's effect on kinase activity is a logical step to determine its mechanism.[2] The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[14] Low luminescence indicates kinase inhibition.

-

Methodology :

-

Kinase Reaction Setup : In a 384-well plate, combine the kinase of interest, its specific substrate, ATP, and the test compound at various concentrations.

-

Incubation : Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[15]

-

ADP-Glo™ Reagent Addition : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition : Add Kinase Detection Reagent to convert the generated ADP into ATP and trigger a luminescent signal via a luciferase reaction.

-

Data Acquisition : Measure luminescence using a plate reader.

-

Analysis : A lower signal corresponds to less ADP produced and therefore greater kinase inhibition. Calculate Ki or IC50 values for each kinase tested.

-

Workflow 2: Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Causality : This is the quantitative gold standard for assessing antimicrobial potency.[16] It determines the lowest concentration of the compound required to inhibit the visible growth of a specific microorganism, providing a clear endpoint for efficacy.

-

Methodology :

-

Inoculum Preparation : Suspend colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile broth to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[17][18]

-

Compound Dilution : Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth broth (e.g., Mueller-Hinton Broth).

-

Inoculation and Controls : Add the prepared inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation : Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[18]

-

Quantitative Data Summary

All experimental data should be meticulously documented for comparative analysis.

Table 1: Predicted Cytotoxicity Profile of this compound

| Cancer Cell Line | Tissue of Origin | Predicted IC50 (µM) |

|---|---|---|

| MCF-7 | Breast | Data to be generated |

| A549 | Lung | Data to be generated |

| HCT116 | Colon | Data to be generated |

| PC-3 | Prostate | Data to be generated |

Table 2: Predicted Antimicrobial Profile of this compound

| Microorganism | Gram Stain/Type | Predicted MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Data to be generated |

| Escherichia coli | Gram-negative | Data to be generated |

| Pseudomonas aeruginosa | Gram-negative | Data to be generated |

| Candida albicans | Fungal | Data to be generated |

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, a thorough analysis of its chemical structure provides a compelling rationale for its investigation as a novel therapeutic agent. The fusion of the biologically rich indazole and pyridine scaffolds suggests strong potential in oncology and infectious diseases. The bulky trityl group adds a layer of complexity, suggesting either a role in conferring target selectivity or a function as a prodrug moiety.

The experimental workflows detailed in this guide provide a clear, validated, and efficient path to test these hypotheses. Positive results from the initial in vitro screens would warrant progression to more advanced studies, including lead optimization to enhance potency and selectivity, detailed mechanistic studies, and eventual evaluation in in vivo models to establish preclinical efficacy and safety.

References

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]

-

Application of the Trityl Group in Peptide Chemistry. (n.d.). Radboud University Repository. Retrieved January 20, 2026, from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PMC. Retrieved January 20, 2026, from [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 20, 2026, from [Link]

-

Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (2020). PMC. Retrieved January 20, 2026, from [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. (2021). PMC. Retrieved January 20, 2026, from [Link]

-

Kinase assays. (2020). BMG LABTECH. Retrieved January 20, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). PMC. Retrieved January 20, 2026, from [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved January 20, 2026, from [Link]

-

A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]

-

Functional assays for screening GPCR targets. (2012). PubMed. Retrieved January 20, 2026, from [Link]

-

Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. (2023). ACS Publications. Retrieved January 20, 2026, from [Link]

-

Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. (2021). MDPI. Retrieved January 20, 2026, from [Link]

-

Different biological activities reported with Indazole derivatives. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis and reactivity of novel trityl-type protecting groups. (2022). ACG Publications. Retrieved January 20, 2026, from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 20, 2026, from [Link]

-

Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021). Frontiers. Retrieved January 20, 2026, from [Link]

-

Newer biologically active pyridines: A potential review. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). PMC. Retrieved January 20, 2026, from [Link]

-

Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 20, 2026, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2022). PMC. Retrieved January 20, 2026, from [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved January 20, 2026, from [Link]

-

GPCR Functional Assay Technology. (n.d.). Tanso Biosciences. Retrieved January 20, 2026, from [Link]

-

Tritylamines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2024). SpringerLink. Retrieved January 20, 2026, from [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2015). PMC. Retrieved January 20, 2026, from [Link]

-

Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2024). Pharmacia. Retrieved January 20, 2026, from [Link]

-

A Brief View on Pyridine Compounds. (2024). Open Access Journals. Retrieved January 20, 2026, from [Link]

-

Recent Applications of Bifunctional Trityl Groups. (2002). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay. (2022). MDPI. Retrieved January 20, 2026, from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets [mdpi.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 14. bmglabtech.com [bmglabtech.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Abstract

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of this compound, a complex heterocyclic molecule with potential applications in medicinal chemistry, particularly as an intermediate for kinase inhibitors. The proposed synthesis is structured around a robust and modular approach, beginning with the functionalization of the indazole core and culminating in the introduction of the trityl protecting group. Each section explains the chemical reasoning behind the procedural choices, offering insights into reaction mechanisms, choice of reagents, and purification strategies. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Retrosynthetic Strategy

The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2][3] The target molecule, this compound, incorporates three key functional groups on this core: a C3-linked pyridine ring, a C5-amino group, and an N1-trityl group. The pyridine moiety is often crucial for kinase binding, the amino group provides a versatile handle for further derivatization, and the trityl group serves as a bulky protecting group for the N-H proton, preventing unwanted side reactions in subsequent synthetic steps.

A logical retrosynthetic analysis dictates a convergent strategy. The final N-tritylation step is preceded by the reduction of a nitro group to form the key 5-aminoindazole intermediate. This intermediate is assembled via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which effectively constructs the core bi-heterocyclic system. This bond formation is the cornerstone of the synthesis, linking a functionalized indazole with a pyridine boronic acid derivative. The synthesis, therefore, begins with the preparation of a suitable 3-halo-5-nitro-1H-indazole.

Retrosynthetic Analysis Workflow

Caption: Retrosynthetic breakdown of the target molecule.

Proposed Synthetic Pathway

The forward synthesis is designed as a four-step sequence. It prioritizes the early introduction of the nitro group, which serves as a precursor to the final amine functionality, and utilizes a robust cross-coupling reaction to form the key C-C bond.

Overall Synthetic Workflow

Caption: The proposed four-step synthetic pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Iodo-5-nitro-1H-indazole

The C3 position of the indazole ring is susceptible to electrophilic halogenation. This step introduces the iodine atom, which is an excellent leaving group for the subsequent palladium-catalyzed cross-coupling reaction. The use of a base like potassium hydroxide (KOH) is crucial for the reaction to proceed.[4][5]

Protocol:

-

To a stirred solution of 5-nitro-1H-indazole (1.0 eq) in dimethylformamide (DMF, 10 mL/g), add iodine (I₂, 2.0 eq).

-

Add potassium hydroxide (KOH, 4.0 eq) portion-wise, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring completion by TLC.

-

Upon completion, pour the mixture into a 10% aqueous sodium bisulfite (NaHSO₃) solution to quench excess iodine.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield 3-iodo-5-nitro-1H-indazole.

| Reagent | Molar Eq. | Purpose |

| 5-Nitro-1H-indazole | 1.0 | Starting Material |

| Iodine (I₂) | 2.0 | Iodinating Agent |

| Potassium Hydroxide (KOH) | 4.0 | Base |

| Dimethylformamide (DMF) | Solvent | Reaction Medium |

Step 2: Synthesis of 3-(pyridin-4-yl)-5-nitro-1H-indazole

The Suzuki-Miyaura coupling is a versatile and powerful method for forming carbon-carbon bonds.[3][6] In this key step, the C3-iodoindazole is coupled with pyridine-4-boronic acid using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0). The base is essential for the activation of the boronic acid in the catalytic cycle.[4][7]

Protocol:

-

In a reaction vessel, combine 3-iodo-5-nitro-1H-indazole (1.0 eq), pyridine-4-boronic acid (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain 3-(pyridin-4-yl)-5-nitro-1H-indazole.

| Reagent | Molar Eq. | Purpose |

| 3-Iodo-5-nitro-1H-indazole | 1.0 | Electrophilic Partner |

| Pyridine-4-boronic acid | 1.5 | Nucleophilic Partner |

| Pd(PPh₃)₄ | 0.05 | Catalyst |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base |

| Dioxane/Water | Solvent | Reaction Medium |

Step 3: Synthesis of 3-(pyridin-4-yl)-1H-indazol-5-amine

The reduction of the aromatic nitro group to an amine is a common and reliable transformation. A classic method involves the use of a metal, like iron or tin, in the presence of an acid or an ammonium salt.[5][8] This method is often preferred for its cost-effectiveness and functional group tolerance.

Protocol:

-

Suspend 3-(pyridin-4-yl)-5-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water.

-

Add ammonium chloride (NH₄Cl, 5.0 eq) to the suspension.

-

Add iron powder (Fe, 5.0 eq) and heat the mixture to reflux (approx. 80 °C).

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Once complete, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

-

Wash the Celite pad thoroughly with ethanol or methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over Na₂SO₄ and evaporate the solvent to yield 3-(pyridin-4-yl)-1H-indazol-5-amine, which can be used in the next step with or without further purification.

| Reagent | Molar Eq. | Purpose |

| 3-(pyridin-4-yl)-5-nitro-1H-indazole | 1.0 | Substrate |

| Iron Powder (Fe) | 5.0 | Reducing Agent |

| Ammonium Chloride (NH₄Cl) | 5.0 | Proton Source |

| Ethanol/Water | Solvent | Reaction Medium |

Step 4: Synthesis of this compound

The final step is the protection of the indazole N1-nitrogen with a trityl (triphenylmethyl) group. This is typically achieved by reacting the N-H bond with trityl chloride in the presence of a non-nucleophilic base like pyridine, which also serves as the solvent.[9] The bulky trityl group selectively protects the less sterically hindered N1 position of the indazole.

Protocol:

-

Dissolve 3-(pyridin-4-yl)-1H-indazol-5-amine (1.0 eq) in an excess of dry pyridine.

-

Add trityl chloride (Tr-Cl, 1.1 eq) portion-wise at room temperature.

-

Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, quench the reaction by adding water.

-

Extract the product into a suitable organic solvent like dichloromethane.

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product, this compound.[10]

| Reagent | Molar Eq. | Purpose |

| 3-(pyridin-4-yl)-1H-indazol-5-amine | 1.0 | Substrate |

| Trityl Chloride | 1.1 | Protecting Group Source |

| Pyridine | Solvent/Base | Reaction Medium & Acid Scavenger |

Conclusion

The synthetic pathway detailed in this guide represents a robust and logical approach to the multi-step synthesis of this compound. By leveraging established and high-yielding reactions such as electrophilic iodination, Suzuki-Miyaura cross-coupling, nitro group reduction, and N-protection, this guide provides a reliable framework for obtaining the target compound. The modularity of this route, particularly the Suzuki coupling step, allows for potential diversification to generate a library of analogous compounds for structure-activity relationship studies.

References

- Benchchem. Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Detailed Application Note and Protocol.

- Benchchem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.

- MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.

- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- ResearchGate. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.

- Organic Chemistry Portal. Suzuki Coupling.

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

- National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

- Semantic Scholar. SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES.

- Sigma-Aldrich. This compound.

- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives.

- Organic Chemistry Portal. Indazole synthesis.

- Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.

- PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.

- ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.

- ResearchGate. I. N‐trityl derivatives of aromatic primary amines.

- Journal of Chemical Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.

- PubMed Central (NIH). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

- National Institutes of Health (NIH). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound [sigmaaldrich.com]

A Technical Guide to the Identification of Potential Biological Targets for 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Executive Summary

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine is a novel small molecule featuring a synthetically valuable indazole scaffold.[1][2] While direct biological activities for this specific compound are not yet publicly documented, its structural motifs—the indazole core and the pyridinyl group—are prevalent in a multitude of pharmacologically active agents, suggesting a high potential for therapeutic relevance.[3][4] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the biological targets of this compound. We will dissect the molecule's structure to generate data-driven hypotheses, outline a phased experimental strategy encompassing both hypothesis-driven and unbiased screening methodologies, and detail robust protocols for target validation. This document serves as a strategic roadmap, moving from in silico analysis to definitive biological characterization.

Part 1: Structural Analysis and Hypothesis Generation

A rigorous analysis of a molecule's constituent parts is the foundational step in predicting its biological function. The structure of this compound presents three key moieties for consideration.

The Indazole Core: A Privileged Scaffold

The indazole ring system is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[2][5] Derivatives of indazole have demonstrated diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects.[3][6][7] Notably, the indazole scaffold is a core component of several clinically approved protein kinase inhibitors, such as Pazopanib and Axitinib, which target tyrosine kinases involved in angiogenesis and tumor growth.[2][3] This strong precedent makes the protein kinome a primary and highly probable target class for this compound.

The Pyridin-4-yl Substituent

The pyridine ring is a common bioisostere for a phenyl ring, often introduced to modulate solubility, metabolic stability, and target engagement. The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for binding within many protein active sites. The combination of indazole and pyridine moieties has been explored in the development of inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs).[3]

The 1-Trityl Group: A Critical Consideration

The triphenylmethyl (trityl) group is an exceptionally bulky and lipophilic moiety.[8][9] In synthetic chemistry, it is most commonly employed as a protecting group for primary amines and alcohols, prized for its steric hindrance and lability under acidic conditions.[8][10] Its presence at the N1 position of the indazole ring has profound implications for target identification:

-

Steric Hindrance: The trityl group's size may sterically block the molecule from entering a target's binding pocket, meaning the parent compound could be inactive.

-

Prodrug Potential: It may function as a prodrug moiety, being cleaved in a cellular or in vivo environment to release the active pharmacophore.

-

Synthetic Artifact: It may simply be a remnant of the synthetic route, not intended to be part of the final, biologically active molecule.

Primary Hypothesis: Given the prevalence of the indazole scaffold in known kinase inhibitors, the primary hypothesis is that the active form of this compound modulates the activity of one or more protein kinases. A crucial first step in any experimental plan is to address the influence of the trityl group. Therefore, it is imperative to synthesize and test the de-protected analog, 3-(pyridin-4-yl)-1H-indazol-5-amine , in parallel to elucidate the true pharmacophore.

Part 2: A Phased Experimental Strategy for Target Deconvolution

We propose a multi-phased approach that begins with broad phenotypic screening to confirm biological activity, followed by parallel hypothesis-driven and unbiased methods to identify specific molecular targets.

Logical Workflow for Target Identification

The overall strategy is designed to efficiently narrow the field of potential targets from the entire proteome down to a validated few.

Caption: High-level workflow for target identification of this compound.

Phase 1: Biological Activity Confirmation

Before committing resources to extensive target identification, it is essential to confirm that the molecule (or its de-protected analog) elicits a measurable biological response.

-

Synthesis: Synthesize the de-protected analog, 3-(pyridin-4-yl)-1H-indazol-5-amine, for comparative studies.

-

Phenotypic Screening: Employ a panel of cell-based assays relevant to the known activities of indazoles. A cancer cell proliferation assay (e.g., using the NCI-60 panel) is a logical starting point.

-

Comparative Analysis: If a phenotype is observed, determine whether the parent compound or the de-protected analog is more potent. The more active compound should be prioritized for subsequent target identification efforts. For the remainder of this guide, this molecule will be referred to as the "Active Compound."

Phase 2, Track A (Hypothesis-Driven): Kinome Profiling

Based on our primary hypothesis, a kinase activity screen is the most direct path to identifying potential targets.[11] This can be performed as a service by specialized vendors or in-house.[12]

-

Methodology: Kinome profiling services typically use radiometric assays or fluorescence-based methods to measure the ability of a compound to inhibit the activity of a large panel of recombinant human kinases (often over 400).[12][13][]

-

Experimental Choice: An initial screen at a single high concentration (e.g., 1 or 10 µM) is cost-effective for identifying primary hits. Any kinases showing significant inhibition (>50-70%) should be selected for follow-up dose-response analysis to determine IC₅₀ values.

-

Data Interpretation: The results will reveal the potency and selectivity of the Active Compound across the kinome. Hits with low IC₅₀ values become high-priority candidates for validation.

Phase 2, Track B (Unbiased): Affinity-Based and Label-Free Methods

If the kinome screen yields no clear hits or if a broader search is desired, unbiased approaches are necessary. These methods survey a wider range of protein classes.[15][16]

1. Affinity Chromatography Pulldown This classic technique uses an immobilized form of the Active Compound to "fish" for binding partners from a cell lysate.[17][18][19][20]

Caption: Experimental workflow for an affinity chromatography pulldown assay.

Detailed Protocol: Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of the Active Compound by attaching a linker (e.g., polyethylene glycol) to a position determined not to be essential for activity (likely the 5-amine group), terminating in a biotin tag.

-

Bead Preparation: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize it.

-

Lysate Preparation: Culture and lyse cells under non-denaturing conditions to preserve protein structure and interactions.

-

Incubation: Incubate the cell lysate with the probe-conjugated beads. A crucial control is to incubate a parallel lysate with beads conjugated to a structurally similar but biologically inactive analog, or with unconjugated beads.

-

Washing: Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the beads or probe.

-

Elution: Elute the specifically bound proteins from the beads, often by boiling in SDS-PAGE loading buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the experimental lane but absent or significantly reduced in the control lane. Identify the proteins using mass spectrometry (LC-MS/MS).[18]

2. Cellular Thermal Shift Assay (CETSA®) CETSA is a powerful label-free method that measures changes in a protein's thermal stability upon ligand binding in a native cellular environment.[21][22] A stabilized protein will remain in solution at higher temperatures.[23][24]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA®

-

Cell Treatment: Treat intact cells or cell lysates with the Active Compound or a vehicle control (e.g., DMSO) for a defined period.

-

Heating: Aliquot the treated samples and heat them individually across a range of temperatures for a short duration (e.g., 3 minutes).

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.

-

Detection: The amount of a specific protein remaining in the soluble fraction at each temperature is quantified. For a candidate-based approach, this is done by Western Blot. For an unbiased, proteome-wide approach (Thermal Proteome Profiling), the samples are analyzed by quantitative mass spectrometry.

-

Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct target engagement.[21]

Table 1: Comparison of Target Identification Methodologies

| Method | Advantages | Disadvantages |

| Kinome Profiling | - Highly specific for kinases- Quantitative (IC₅₀)- Commercially available | - Biased, will miss non-kinase targets- Uses recombinant enzymes, not native proteins |

| Affinity Chromatography | - Unbiased, can identify any binding protein- Provides direct physical evidence of interaction | - Requires synthesis of a chemical probe- Probe modification may alter activity- Prone to identifying non-specific binders |

| CETSA® / TPP | - Unbiased and label-free (uses native compound)- Performed in a physiological context (intact cells)- Confirms intracellular target engagement | - Less sensitive for weak binders- Proteome-wide analysis is technically demanding- Does not directly measure functional effect (e.g., inhibition) |

Part 3: Target Validation

Identifying a list of "hits" is only the first step. Rigorous validation is required to confirm that a candidate protein is a true biological target responsible for the compound's observed phenotype.

-

Biochemical Validation:

-

Objective: To confirm a direct, functional interaction between the Active Compound and the purified hit protein.

-

Method: Obtain or produce a recombinant version of the candidate protein. Perform a direct binding assay (e.g., Isothermal Titration Calorimetry or Surface Plasmon Resonance) to measure the binding affinity (Kᴅ). If the target is an enzyme, perform a functional assay to measure the compound's effect on its activity (e.g., IC₅₀).

-

-

Cellular Validation:

-

Objective: To demonstrate that engaging the target protein within a cell is responsible for the compound's biological effect.

-

Methods:

-

Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells. If the compound's phenotype (e.g., inhibition of proliferation) is diminished or ablated in these cells, it provides strong evidence for an on-target mechanism.

-

Cellular Target Engagement: Use CETSA in a dose-response format (Isothermal Dose-Response Fingerprinting) to confirm that the compound engages the target in intact cells at concentrations consistent with its phenotypic effect.[23]

-

Downstream Pathway Analysis: Measure the effect of the compound on known downstream substrates or signaling pathways of the target protein (e.g., by Western Blot for phosphorylation changes).[25]

-

-

Conclusion

This compound represents a promising chemical scaffold with a high probability of interacting with therapeutically relevant biological targets, particularly protein kinases. This guide outlines a systematic, multi-pronged strategy to navigate the complexities of target identification. By first addressing the critical role of the trityl group and then employing a combination of hypothesis-driven (kinome profiling) and unbiased (affinity chromatography, CETSA) approaches, researchers can efficiently identify high-confidence candidate targets. Subsequent rigorous biochemical and cellular validation will ultimately confirm the compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent or chemical probe.

References

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.

- Target Identification and Validation (Small Molecules). University College London.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.

- Small-molecule Target and Pathway Identific

- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Kinase Inhibitor Screening Services. BioAssay Systems.

- Screening assays for tyrosine kinase inhibitors: A review. PubMed.

- Recent advances in methods to assess the activity of the kinome - PMC. PubMed Central.

- Global Kinome Profiling for Personalized Medicine. Thermo Fisher Scientific.

- Mapping the Protein Kinome: Current Strategy and Future Direction - PMC. PubMed Central.

- Kinase Screening Assay Services. Reaction Biology.

- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.

- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.

- Targeted Kinase Inhibitor Activity Screening. BOC Sciences.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. PubMed Central.

- Kinome Profiling - PMC. PubMed Central.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.

- Trityl Group Deprotection

- Small molecule target identification using photo-affinity chrom

- A Technical Guide to Trityl Group Protection in Chemical Synthesis. Benchchem.

- Affinity Chrom

- Recent applications of bifunctional trityl groups. PubMed.

- Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience.

- Identification of Direct Protein Targets of Small Molecules - PMC. PubMed Central.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.

- The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Affinity Chromatography.

- Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech.

- Cellular thermal shift assay. Wikipedia.

- Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.

- Pharmacological properties of indazole deriv

- This compound. Sigma-Aldrich.

- Indazole From Natural Resources And Biological Activity.

Sources

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. total-synthesis.com [total-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 11. kinaselogistics.com [kinaselogistics.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. bioassaysys.com [bioassaysys.com]

- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 20. drughunter.com [drughunter.com]

- 21. annualreviews.org [annualreviews.org]

- 22. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 23. bio-protocol.org [bio-protocol.org]